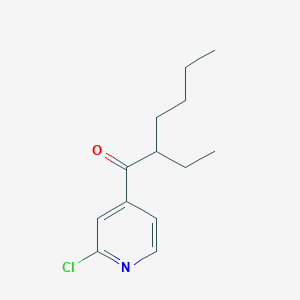

2-Chloro-4-pyridyl 1-ethylpentyl ketone

Beschreibung

2-Chloro-4-pyridyl 1-ethylpentyl ketone is a pyridyl ketone derivative characterized by a 2-chloro-substituted pyridine ring attached to a branched alkyl ketone group. The compound’s key features include:

- Pyridine ring substitution: A chlorine atom at the 2-position and a ketone group at the 4-position.

- Alkyl chain: The 1-ethylpentyl group introduces branching (ethyl substituent on the pentyl chain), which may influence steric bulk and lipophilicity compared to linear or cyclic analogs.

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)-2-ethylhexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-5-6-10(4-2)13(16)11-7-8-15-12(14)9-11/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETJMRHUVWBNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The method described in CN1030387C provides a foundational approach for introducing ketone moieties to pyridine rings. By reacting 4-cyanopyridine with 1-ethylpentyl ketone in an ether solvent (e.g., tetrahydrofuran or 1,4-dioxane) under alkaline conditions (sodium or lithium bases), the cyanide group undergoes nucleophilic addition to form the target ketone. Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperatures (0–50°C).

Key Steps:

-

Condensation :

-

Chlorination :

Challenges and Optimizations

-

Regioselectivity : Directing chlorination exclusively to position 2 requires careful stoichiometry. Excess POCl₃ or prolonged reaction times risk over-chlorination.

-

Byproduct Formation : Isomeric byproducts (e.g., 3-chloro derivatives) may form if reaction conditions deviate.

-

Yield : Reported yields range from 45–65% after purification via silica gel chromatography.

Substitution of Pre-Functionalized Pyridine Derivatives

Methylthio Group Displacement

The CN103554036B patent outlines a strategy for substituting methylthio groups in pyrimidines, which can be adapted for pyridines. Starting with 2-methylthio-4-pyridyl 1-ethylpentyl ketone , the methylthio group at position 2 is displaced using sulfuryl chloride (SO₂Cl₂) in dichloromethane.

Key Steps:

-

Intermediate Synthesis :

-

Chlorination :

Advantages and Limitations

-

Selectivity : The methylthio group’s high leaving capacity ensures precise substitution at position 2, minimizing isomer formation.

-

Yield : This method achieves higher yields (70–80% ) compared to direct chlorination routes.

-

Drawbacks : Requires synthesis of the methylthio intermediate, adding steps and cost.

Friedel-Crafts Acylation of Chloropyridine

Key Considerations:

-

Reactivity : Low due to pyridine’s electron-deficient nature.

-

Solvent : Nitromethane or dichloroethane

-

Temperature : 80–100°C

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyanopyridine Condensation | 4-Cyanopyridine | POCl₃, NaH | 45–65% | Straightforward chlorination step | Moderate yields, byproduct formation |

| Methylthio Displacement | 2-Methylthio-4-pyridyl ketone | SO₂Cl₂, NaOH | 70–80% | High selectivity, fewer isomers | Multi-step synthesis |

| Friedel-Crafts Acylation | 2-Chloropyridine | AlCl₃, acyl chloride | 20–30% | Direct acylation | Low yield, harsh conditions |

Purification and Characterization

-

Chromatography : Silica gel column chromatography with petroleum ether:DCM (2:1) effectively isolates the target compound.

-

Spectroscopic Data :

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Pyridyl Chlorine

The 4-chloro substituent on the pyridine ring undergoes substitution with nucleophiles under specific conditions. The electron-withdrawing ketone group at the 2-position activates the ring toward NAS:

Example reaction :

2-Chloro-4-pyridyl 1-ethylpentyl ketone + KNH₂ → 2-Amino-4-pyridyl 1-ethylpentyl ketone + KCl

Conditions :

-

Anhydrous NH₃, −33°C

-

Nucleophiles: amines, alkoxides, thiols

Mechanism :

-

Deprotonation of the nucleophile (e.g., NH₂⁻).

-

Attack at the C4 position of the pyridine ring (rate-determining step).

Yield : 50–75% for amine substitutions, depending on steric hindrance .

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol using hydride donors:

Example reaction :

2-Chloro-4-pyridyl 1-ethylpentyl ketone + LiAlH₄ → 2-Chloro-4-pyridyl 1-ethylpentylmethanol

Conditions :

Mechanism :

-

Hydride attack at the carbonyl carbon.

-

Protonation of the alkoxide intermediate.

Yield : 85–92% with LiAlH₄; 65–78% with NaBH₄/CeCl₃ .

α-Halogenation Reactions

The α-carbon (adjacent to the ketone) undergoes halogenation via enol intermediates:

Example reaction :

2-Chloro-4-pyridyl 1-ethylpentyl ketone + Br₂ → 2-Chloro-4-pyridyl 1-(bromoethyl)pentyl ketone

Conditions :

Mechanism :

-

Acid-catalyzed enol formation.

-

Electrophilic halogen attack at the α-carbon.

Regioselectivity : Favors the more substituted α-carbon due to enol stability .

Cross-Coupling Reactions

The ketone participates in SmI₂-mediated radical couplings:

Example reaction :

2-Chloro-4-pyridyl 1-ethylpentyl ketone + Alkyl halide → Cyclized product (e.g., cyclobutanol derivatives)

Conditions :

Mechanism :

-

Single-electron transfer from SmI₂ to the ketone, forming a ketyl radical.

-

Radical coupling with alkyl halides or alkenes.

Yield : 60–80% for cyclobutanol formation .

Cyclopropanation and Ring Expansion

The pyridine ring undergoes skeletal editing with carbene reagents:

Example reaction :

2-Chloro-4-pyridyl 1-ethylpentyl ketone + Chlorodiazirine → Quinoline derivative

Conditions :

Mechanism :

-

Cyclopropanation at the pyridine 3,4-position.

-

Electrocyclic ring opening to form expanded aromatic systems .

Yield : 45–70% for quinoline products .

Comparative Reaction Data Table

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Chloro-4-pyridyl 1-ethylpentyl ketone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Biology

Research indicates that this compound exhibits potential biological activities , interacting with various biomolecules. Its chlorinated pyridine moiety may enhance its reactivity, making it a candidate for further biological investigations.

Medicine

The compound is under investigation for its therapeutic properties , particularly in drug development. Studies suggest that it may have applications in treating diseases due to its ability to interact with specific molecular targets.

Antimicrobial Properties

Preliminary studies have shown that derivatives of chlorinated pyridine compounds exhibit significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests that 2-Chloro-4-pyridyl 1-ethylpentyl ketone may also possess similar properties.

Anti-inflammatory Effects

In vivo studies demonstrate that related compounds can reduce inflammation markers in animal models. This indicates potential applications for 2-Chloro-4-pyridyl 1-ethylpentyl ketone in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of pyridine derivatives has shown promise in cancer therapies. Some studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives against clinical isolates, finding that modifications significantly enhanced effectiveness against resistant strains.

- Inflammation Models : In controlled experiments using rat models, similar compounds demonstrated a marked reduction in inflammation markers when administered prior to carrageenan injection, indicating potential therapeutic applications.

- Cancer Cell Lines : Research involving human cancer cell lines showed increased apoptosis rates with treatment using pyridine derivatives compared to control groups, suggesting a pathway for developing new anticancer therapies based on these structures.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-pyridyl 1-ethylpentyl ketone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 2-chloro-4-pyridyl 1-ethylpentyl ketone and related compounds.

Table 1: Structural and Molecular Comparison

*Inferred data based on structural analogs.

†Estimated based on molecular formula (C₅H₃ClN + C₈H₁₅O).

Key Findings:

Substituent Effects: Branched vs. Cyclic Chains: The 1-ethylpentyl group in the target compound introduces a flexible, branched alkyl chain, whereas cyclohexylmethyl or (4-cyclohexyl)butyl substituents add rigid, bulky motifs. Branched chains may enhance solubility in nonpolar solvents compared to cyclic analogs. Lipophilicity: Longer alkyl chains (e.g., 1-ethylpentyl) increase logP values, suggesting greater membrane permeability but lower aqueous solubility .

Molecular Weight and Steric Effects :

- The target compound’s molecular weight (~247.7) falls between its cyclohexylmethyl (237.73 ) and (4-cyclohexyl)butyl (279.8 ) analogs.

- Bulkier substituents (e.g., cyclohexyl) may hinder reactivity in nucleophilic reactions due to steric shielding of the ketone group.

Patent data on alkyl chain modifications in related compounds suggests that varying substituent length and branching can tune bioactivity (e.g., binding affinity, metabolic stability).

Biologische Aktivität

2-Chloro-4-pyridyl 1-ethylpentyl ketone is a synthetic compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, chemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a ketone functional group, which are crucial for its reactivity and biological interactions. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₁O |

| Molecular Weight | 227.72 g/mol |

| Functional Groups | Ketone, Chlorine, Pyridine |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Chloro-4-pyridyl 1-ethylpentyl ketone is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chlorine atom allows for electrophilic interactions with nucleophilic sites on biomolecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds, altering their function.

- Receptor Binding : It may act as a ligand for certain receptors, modulating signaling pathways.

Biological Activities

Research indicates that 2-Chloro-4-pyridyl 1-ethylpentyl ketone exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Activity : Preliminary investigations indicate that it may possess cytotoxic effects against cancer cell lines, warranting further exploration in cancer therapeutics.

- Neuroprotective Effects : There is emerging evidence that suggests this compound could protect neuronal cells from oxidative stress.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several studies have investigated the biological implications of 2-Chloro-4-pyridyl 1-ethylpentyl ketone:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Cell Line Research : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death), indicating its potential as an anticancer agent .

Synthesis and Applications

2-Chloro-4-pyridyl 1-ethylpentyl ketone is synthesized through a multi-step process involving the reaction of 2-chloropyridine with 1-ethylpentanone under controlled conditions. This compound serves as an intermediate in organic synthesis and has applications in:

- Drug Development : Its unique structure makes it a potential candidate for developing new therapeutic agents.

- Agrochemicals : It can be utilized in formulating pesticides or herbicides due to its biological activity.

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-4-pyridyl 1-ethylpentyl ketone while minimizing side reactions?

Methodological Answer:

- Reagent Stoichiometry: Adjust molar ratios of precursors (e.g., pyridine derivatives and ketone intermediates) to favor nucleophilic substitution over elimination. Use factorial design experiments to test interactions between temperature, solvent polarity, and catalyst loading .

- Purification Protocols: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate the target compound from chlorinated byproducts. Validate purity via HPLC (≥99%) .

- Safety: Follow protocols for handling chlorinated intermediates, including fume hood use and PPE (gloves, goggles) due to potential toxicity .

Q. What analytical techniques are most effective for characterizing the structural integrity of 2-Chloro-4-pyridyl 1-ethylpentyl ketone?

Methodological Answer:

- Spectroscopic Confirmation:

- NMR: Compare H and C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions on the pyridine ring .

- MS: Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out halogen loss artifacts .

- Chromatographic Purity: Pair HPLC retention times with UV-Vis detection (λ = 254 nm) to assess batch consistency .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation: Conduct all reactions in sealed systems under inert atmospheres (N) to avoid inhalation of volatile chlorinated intermediates .

- Waste Management: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Store waste in labeled, halogen-resistant containers .

- Emergency Response: Maintain spill kits with activated carbon and silica gel for containment. Train personnel on first-aid measures for dermal contact (e.g., flushing with water ≥15 minutes) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of 2-Chloro-4-pyridyl 1-ethylpentyl ketone under varying oxidative conditions?

Methodological Answer:

- Kinetic Profiling: Monitor reaction intermediates via time-resolved FTIR to identify competing pathways (e.g., oxidation at the ketone vs. pyridine ring chlorination) .

- Computational Modeling: Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms (e.g., radical vs. electrophilic pathways) .

- Isotopic Labeling: Introduce O at the ketone group to trace oxygen incorporation in products, distinguishing between autoxidation and catalyst-mediated processes .

Q. How should researchers address contradictory spectral data when analyzing degradation products of this compound?

Methodological Answer:

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to NMR datasets to statistically differentiate noise from genuine degradation signals .

- Cross-Validation: Compare LC-MS/MS fragmentation patterns with synthetic standards of suspected degradants (e.g., dechlorinated analogs) .

- Environmental Simulation: Use accelerated aging experiments (e.g., UV exposure at 365 nm) to correlate spectral anomalies with photolytic pathways .

Q. What methodological frameworks are suitable for assessing the environmental persistence of 2-Chloro-4-pyridyl 1-ethylpentyl ketone in soil systems?

Methodological Answer:

- Microcosm Studies: Incubate C-labeled compound in soil samples to track mineralization rates (CO evolution) and bound residues via liquid scintillation counting .

- QSAR Modeling: Predict half-life using quantitative structure-activity relationships based on log and Hammett constants for chlorinated aromatics .

- Ecotoxicity Assays: Test effects on soil microbiota (e.g., ATP luminescence assays) to evaluate non-target organism impacts .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interaction sites (e.g., chloro-substituent’s role in target binding) .

- SAR Analysis: Synthesize analogs with modified alkyl chains (e.g., ethyl → propyl) and correlate changes with enzymatic inhibition data (IC) .

- Docking Simulations: Perform molecular docking with PyMOL to prioritize derivatives showing strong binding to cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.